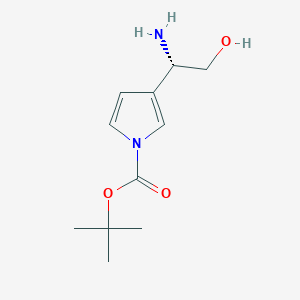![molecular formula C9H6F3NO2S B12875761 4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12875761.png)
4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole is a compound that belongs to the oxazole family, which is known for its significant biological activities. This compound features a trifluoromethoxy group and a methylthio group attached to a benzo[d]oxazole core, making it a unique and interesting molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethoxy and methylthio groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. The trifluoromethoxy group can be introduced using trifluoromethylation reagents, while the methylthio group can be added through thiolation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions that are scalable and cost-effective. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The trifluoromethoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methylthio group can participate in redox reactions, influencing the compound’s biological activity. The oxazole ring can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylthio)-2-(trifluoromethoxy)benzo[d][1,3]dioxole
- 4-(Trifluoromethoxy)benzylamine
Uniqueness
4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both trifluoromethoxy and methylthio groups on the oxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6F3NO2S |
|---|---|
Molecular Weight |
249.21 g/mol |
IUPAC Name |
4-methylsulfanyl-2-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6F3NO2S/c1-16-6-4-2-3-5-7(6)13-8(14-5)15-9(10,11)12/h2-4H,1H3 |
InChI Key |
FJDQVSOZJOAJJO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(O2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



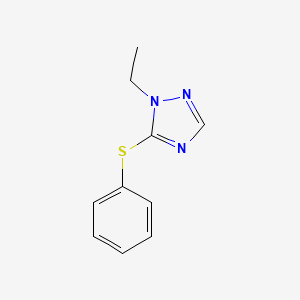
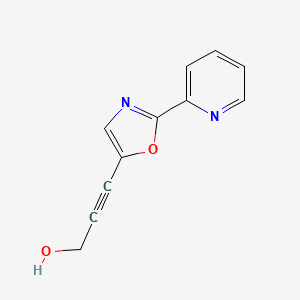

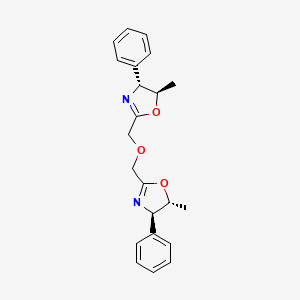
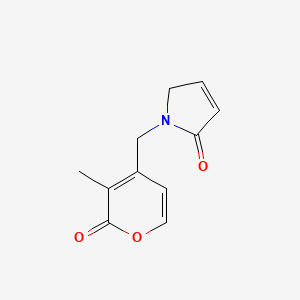
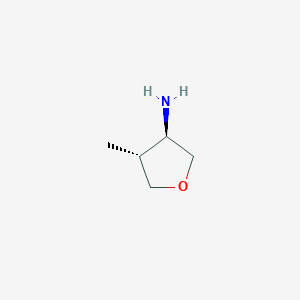
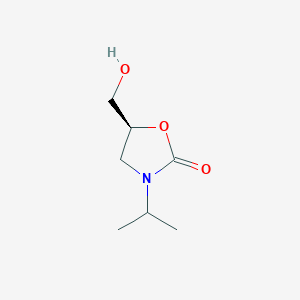
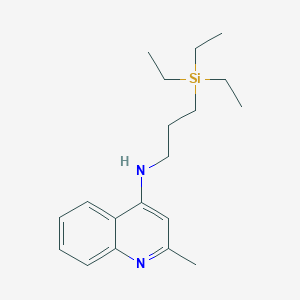
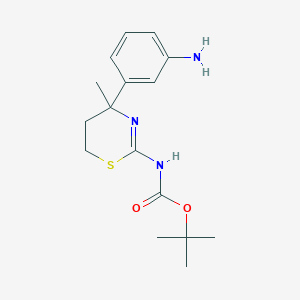
![4-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875740.png)
